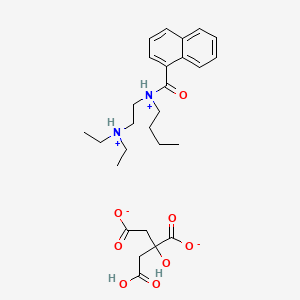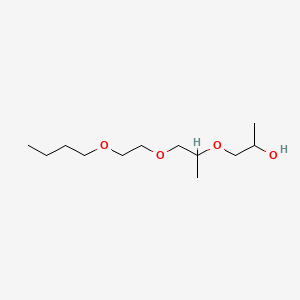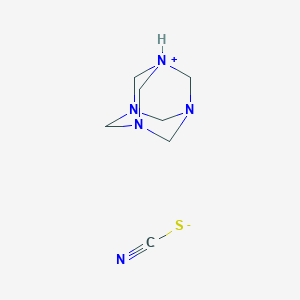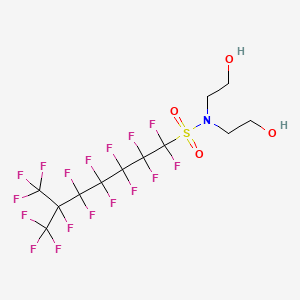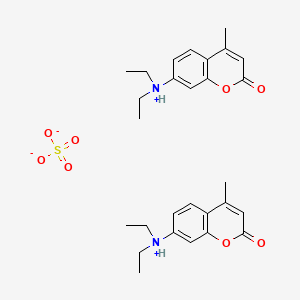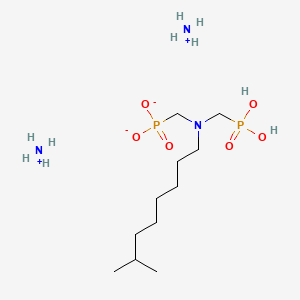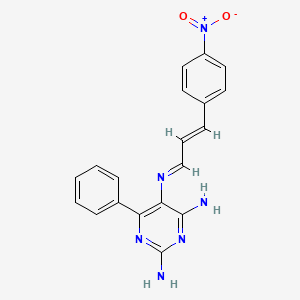
1-Eicosanol, hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Eicosanol, hydrogen phosphate is a chemical compound derived from 1-Eicosanol, a long-chain fatty alcohol. This compound is known for its unique properties and potential applications in various scientific fields. The molecular formula of 1-Eicosanol is C20H42O, and when combined with hydrogen phosphate, it forms a compound with distinct characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Eicosanol can be synthesized through the reduction of arachidic acid or its esters. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 1-Eicosanol, hydrogen phosphate involves the esterification of 1-Eicosanol with phosphoric acid. This process requires precise control of temperature and pH to ensure the formation of the desired product. The reaction is typically catalyzed by acidic or basic catalysts, depending on the specific industrial setup.
Chemical Reactions Analysis
Types of Reactions: 1-Eicosanol, hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in 1-Eicosanol can be oxidized to form eicosanoic acid.
Reduction: The compound can be reduced to form eicosane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Eicosanoic acid.
Reduction: Eicosane.
Substitution: Various substituted eicosanol derivatives.
Scientific Research Applications
1-Eicosanol, hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of 1-Eicosanol, hydrogen phosphate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with specific enzymes, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
1-Octadecanol: Another long-chain fatty alcohol with similar properties but shorter carbon chain.
1-Docosanol: A longer-chain fatty alcohol with similar applications in medicine and industry.
1-Hexadecanol: A shorter-chain fatty alcohol used in similar industrial applications.
Uniqueness: 1-Eicosanol, hydrogen phosphate stands out due to its specific chain length and the presence of the hydrogen phosphate group, which imparts unique chemical and physical properties. This makes it particularly useful in specialized applications where other fatty alcohols may not be as effective.
Properties
CAS No. |
42714-98-7 |
|---|---|
Molecular Formula |
C40H83O4P |
Molecular Weight |
659.1 g/mol |
IUPAC Name |
diicosyl hydrogen phosphate |
InChI |
InChI=1S/C40H83O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-43-45(41,42)44-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3,(H,41,42) |
InChI Key |
XFANRJNPWHYBMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



